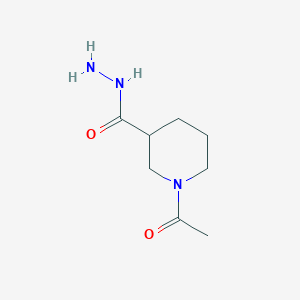

![molecular formula C11H15N3 B1344422 N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine CAS No. 938458-93-6](/img/structure/B1344422.png)

N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid, or the equivalent trimethyl orthoformate . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The benzimidazole moiety, which is part of the compound’s structure, has been reported to have antimicrobial activity . In particular, a compound with a similar structure was found to exhibit potent in vitro antimicrobial activity .

Anticancer Activity

Benzimidazoles, including those with structures similar to the compound , have been studied for their anticancer properties . They have shown promise in this area, although more research is needed to fully understand their potential.

Antiviral Activity

Benzimidazoles have also been reported to have antiviral properties . This suggests that the compound could potentially be used in the development of antiviral drugs.

Antiparasitic Activity

The benzimidazole moiety is known for its antiparasitic activity . This could make the compound useful in the treatment of parasitic diseases.

Anti-inflammatory Activity

Benzimidazoles have been reported to have anti-inflammatory activities . This suggests that the compound could potentially be used in the treatment of inflammatory conditions.

Use in Coordination Compounds

The compound is used in the design of coordination compounds . It is a tridentate ligand with two benzimidazole groups attached to a nitrogen atom, making it useful for preparing metal complexes in the modeling of the active sites of relevant metalloenzymes .

7. Use in the Synthesis of Other Compounds The compound’s unique structural characteristics make it a valuable precursor in the synthesis of other compounds with specific desired properties .

8. Potential Applications in Various Therapeutic Uses Benzimidazole-containing pharmacoactive agents play an important role in medicinal chemistry . They have been explored for a wide range of therapeutic uses, including antidiabetic, cardiovascular disease, neurology, endocrinology, ophthalmology, and more .

Wirkmechanismus

Target of Action

Benzimidazole derivatives have been reported to exhibit a broad range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mode of Action

Benzimidazole derivatives have been known to interact with various biological targets, leading to changes in cellular processes . For instance, some benzimidazole derivatives have been found to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the biosynthesis of prostaglandin E2, a mediator of inflammation .

Biochemical Pathways

For instance, some benzimidazole derivatives have been found to inhibit the synthesis of prostaglandin E2, a key mediator of inflammation, by blocking the activity of mPGES-1 .

Pharmacokinetics

Benzimidazole derivatives are generally known for their good bioavailability .

Action Environment

The synthesis of benzimidazole derivatives can be influenced by various factors, including reaction conditions and the presence of catalysts .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(5,6-dimethyl-1H-benzimidazol-2-yl)-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-7-4-9-10(5-8(7)2)14-11(13-9)6-12-3/h4-5,12H,6H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKQGSCJUPQTJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649183 |

Source

|

| Record name | 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5,6-dimethyl-1H-benzimidazol-2-yl)-N-methylmethanamine | |

CAS RN |

938458-93-6 |

Source

|

| Record name | 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Carbamic acid, [2-[(aminothioxomethyl)amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B1344347.png)

![5-Bromo-1-butyl-1H-benzo[d]imidazole](/img/structure/B1344352.png)

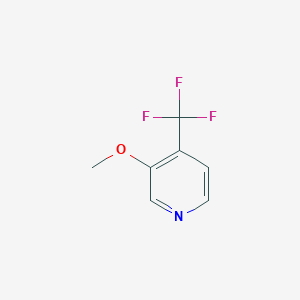

![4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1344353.png)